Cas no 2106613-66-3 (3-Acetamidobicyclo[3.2.1]octane-3-carboxylic acid)
![3-Acetamidobicyclo[3.2.1]octane-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2106613-66-3x500.png)
3-Acetamidobicyclo[3.2.1]octane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-5422862
- 2106613-66-3
- 3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid
- 3-Acetamidobicyclo[3.2.1]octane-3-carboxylic acid
-
- インチ: 1S/C11H17NO3/c1-7(13)12-11(10(14)15)5-8-2-3-9(4-8)6-11/h8-9H,2-6H2,1H3,(H,12,13)(H,14,15)
- InChIKey: KIVTZKBWIMZRFV-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CC2CCC(C1)C2)NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 211.12084340g/mol
- どういたいしつりょう: 211.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 66.4Ų
3-Acetamidobicyclo[3.2.1]octane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5422862-0.25g |
3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |
2106613-66-3 | 0.25g |
$1170.0 | 2023-05-25 | ||
Enamine | EN300-5422862-2.5g |
3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |
2106613-66-3 | 2.5g |
$2492.0 | 2023-05-25 | ||
Enamine | EN300-5422862-10.0g |
3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |
2106613-66-3 | 10g |
$5467.0 | 2023-05-25 | ||
Enamine | EN300-5422862-0.05g |
3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |
2106613-66-3 | 0.05g |
$1068.0 | 2023-05-25 | ||
Enamine | EN300-5422862-0.5g |
3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |
2106613-66-3 | 0.5g |
$1221.0 | 2023-05-25 | ||
Enamine | EN300-5422862-0.1g |
3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |
2106613-66-3 | 0.1g |
$1119.0 | 2023-05-25 | ||
Enamine | EN300-5422862-1.0g |
3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |
2106613-66-3 | 1g |
$1272.0 | 2023-05-25 | ||
Enamine | EN300-5422862-5.0g |
3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |
2106613-66-3 | 5g |
$3687.0 | 2023-05-25 |
3-Acetamidobicyclo[3.2.1]octane-3-carboxylic acid 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
3-Acetamidobicyclo[3.2.1]octane-3-carboxylic acidに関する追加情報
Introduction to 3-Acetamidobicyclo[3.2.1]octane-3-carboxylic acid (CAS No. 2106613-66-3)
3-Acetamidobicyclo[3.2.1]octane-3-carboxylic acid, identified by the chemical compound code CAS No. 2106613-66-3, is a structurally intricate bicyclic amino acid derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique bicyclo[3.2.1]octane scaffold, combined with an amide functional group and a carboxylic acid moiety, imparts a distinctive set of chemical and pharmacological properties that make it a promising candidate for various therapeutic applications.
The molecular structure of 3-Acetamidobicyclo[3.2.1]octane-3-carboxylic acid consists of a rigid three-membered ring fused to two six-membered rings, creating a compact and highly constrained framework. This bicyclic core is further modified by the presence of an amide group at the 3-position and a carboxylic acid group at the 3-position as well, which introduces both polar and acidic functionalities into the molecule. Such structural features are often exploited in medicinal chemistry to modulate binding interactions with biological targets, thereby enhancing drug efficacy and selectivity.
In recent years, there has been a growing interest in exploring the pharmacological potential of bicyclic compounds due to their ability to mimic natural product scaffolds and exhibit favorable pharmacokinetic profiles. The bicyclo[3.2.1]octane motif, in particular, has been extensively studied for its role in developing novel therapeutic agents targeting various diseases, including neurological disorders, cancer, and inflammation-related conditions.
One of the most compelling aspects of 3-Acetamidobicyclo[3.2.1]octane-3-carboxylic acid is its versatility as a building block for drug design. The presence of both an amide and a carboxylic acid group provides multiple points of attachment for further chemical modifications, allowing researchers to tailor the molecule’s properties to specific biological targets. For instance, the amide group can be used to link to other pharmacophores or to form hydrogen bonds with protein residues, while the carboxylic acid group can participate in salt formation or act as a proton donor/acceptor in biological systems.
Recent studies have highlighted the potential of CAS No. 2106613-66-3 in developing small-molecule inhibitors targeting enzyme active sites. Its rigid bicyclic core helps to stabilize binding interactions by reducing conformational flexibility, while the polar functional groups enhance solubility and binding affinity. This has led to investigations into its activity against enzymes involved in metabolic pathways, such as kinases and proteases, which are implicated in diseases like cancer and diabetes.
The synthesis of 3-Acetamidobicyclo[3.2.1]octane-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the bicyclo[3.2.1]octane core requires multi-step synthetic strategies that often involve ring-closing metathesis, cycloaddition reactions, or enzymatic catalysis to achieve high yields and enantiopurity. Advances in synthetic methodologies have made it increasingly feasible to produce complex molecules like this one on a scalable basis, opening doors for further exploration of its pharmacological properties.
In addition to its applications in drug discovery, CAS No. 2106613-66-3 has shown promise as a tool compound for biochemical research. Its well-defined structure allows researchers to use it as a reference standard or intermediate in studying enzyme mechanisms and ligand-receptor interactions. The ability to modify its functional groups also makes it useful for generating libraries of derivatives with varying biological activities, facilitating high-throughput screening campaigns.
The growing body of research on bicyclo[3.2.1]octane derivatives underscores their significance as pharmacophores in modern drug development. By leveraging the unique structural features of compounds like strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strong>strongCAS No<0xE9xE9xE9xE9xE9xE9xE9xE9xE9xE9xE9xE9xE9xE9xE9xE9xE9xE9xE5E5E5E5E5E5E5E5E5E5E50xE7><0x8F><0x8F><0x8F><0x8F><0x8F><0x8F><0x8F><0x8F><0x8F><0x8F><0x8F><0x8F><0x8F><0x8F><0xA6>, scientists continue to uncover new therapeutic possibilities across multiple disease areas...............
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